Cas no 2166819-08-3 (4-(chloromethyl)-5-phenyl-1-propyl-1H-1,2,3-triazole)

4-(Chloromethyl)-5-phenyl-1-propyl-1H-1,2,3-triazole is a functionalized triazole derivative featuring a chloromethyl group at the 4-position and a phenyl substituent at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in click chemistry and heterocyclic scaffold construction. The presence of the reactive chloromethyl group enables further derivatization through nucleophilic substitution, facilitating the introduction of diverse functional groups. The propyl chain at the 1-position enhances solubility in organic solvents, while the phenyl group contributes to structural rigidity. This compound is useful in pharmaceutical and materials science research, offering a balance of reactivity and stability for targeted modifications.
4-(chloromethyl)-5-phenyl-1-propyl-1H-1,2,3-triazole structure
2166819-08-3 structure
商品名:4-(chloromethyl)-5-phenyl-1-propyl-1H-1,2,3-triazole
CAS番号:2166819-08-3
MF:C12H14ClN3
メガワット:235.712661266327
CID:5999715
PubChem ID:165534592

4-(chloromethyl)-5-phenyl-1-propyl-1H-1,2,3-triazole 化学的及び物理的性質

名前と識別子

    • 4-(chloromethyl)-5-phenyl-1-propyl-1H-1,2,3-triazole
    • 2166819-08-3
    • EN300-1278091
    • インチ: 1S/C12H14ClN3/c1-2-8-16-12(11(9-13)14-15-16)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
    • InChIKey: ULUQDTMDOWPRTQ-UHFFFAOYSA-N
    • ほほえんだ: ClCC1=C(C2C=CC=CC=2)N(CCC)N=N1

計算された属性

  • せいみつぶんしりょう: 235.0876252g/mol
  • どういたいしつりょう: 235.0876252g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 206
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 30.7Ų

4-(chloromethyl)-5-phenyl-1-propyl-1H-1,2,3-triazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1278091-250mg
4-(chloromethyl)-5-phenyl-1-propyl-1H-1,2,3-triazole
2166819-08-3
250mg
$1117.0 2023-10-01
Enamine
EN300-1278091-1000mg
4-(chloromethyl)-5-phenyl-1-propyl-1H-1,2,3-triazole
2166819-08-3
1000mg
$1214.0 2023-10-01
Enamine
EN300-1278091-0.05g
4-(chloromethyl)-5-phenyl-1-propyl-1H-1,2,3-triazole
2166819-08-3
0.05g
$1020.0 2023-06-08
Enamine
EN300-1278091-10000mg
4-(chloromethyl)-5-phenyl-1-propyl-1H-1,2,3-triazole
2166819-08-3
10000mg
$5221.0 2023-10-01
Enamine
EN300-1278091-0.1g
4-(chloromethyl)-5-phenyl-1-propyl-1H-1,2,3-triazole
2166819-08-3
0.1g
$1068.0 2023-06-08
Enamine
EN300-1278091-10.0g
4-(chloromethyl)-5-phenyl-1-propyl-1H-1,2,3-triazole
2166819-08-3
10g
$5221.0 2023-06-08
Enamine
EN300-1278091-0.25g
4-(chloromethyl)-5-phenyl-1-propyl-1H-1,2,3-triazole
2166819-08-3
0.25g
$1117.0 2023-06-08
Enamine
EN300-1278091-50mg
4-(chloromethyl)-5-phenyl-1-propyl-1H-1,2,3-triazole
2166819-08-3
50mg
$1020.0 2023-10-01
Enamine
EN300-1278091-2500mg
4-(chloromethyl)-5-phenyl-1-propyl-1H-1,2,3-triazole
2166819-08-3
2500mg
$2379.0 2023-10-01
Enamine
EN300-1278091-5000mg
4-(chloromethyl)-5-phenyl-1-propyl-1H-1,2,3-triazole
2166819-08-3
5000mg
$3520.0 2023-10-01

4-(chloromethyl)-5-phenyl-1-propyl-1H-1,2,3-triazole 関連文献

4-(chloromethyl)-5-phenyl-1-propyl-1H-1,2,3-triazoleに関する追加情報

Introduction to 4-(chloromethyl)-5-phenyl-1-propyl-1H-1,2,3-triazole (CAS No. 2166819-08-3)

4-(chloromethyl)-5-phenyl-1-propyl-1H-1,2,3-triazole, identified by the Chemical Abstracts Service Number (CAS No.) 2166819-08-3, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and medicinal research. This heterocyclic compound features a triazole core substituted with a chloromethyl group at the 4-position and a phenyl ring at the 5-position, further modified with a propyl side chain. The unique structural arrangement of this molecule imparts distinct chemical properties that make it a valuable scaffold for the development of novel bioactive agents.

The triazole moiety is a prominent pharmacophore in medicinal chemistry, known for its ability to enhance binding affinity and metabolic stability in drug candidates. The presence of the chloromethyl group introduces reactivity that can be exploited in synthetic chemistry for further derivatization, enabling the construction of more complex molecular architectures. Additionally, the phenyl ring and propyl side chain contribute to hydrophobic interactions and influence the overall solubility and pharmacokinetic behavior of the compound.

In recent years, there has been significant interest in exploring the potential of triazole derivatives as therapeutic agents. These compounds have shown promise in various biological assays, including anti-inflammatory, antimicrobial, and anticancer applications. The structural features of 4-(chloromethyl)-5-phenyl-1-propyl-1H-1,2,3-triazole make it an intriguing candidate for further investigation in these areas.

One of the most compelling aspects of this compound is its versatility as a building block for drug discovery. The chloromethyl group can undergo nucleophilic addition reactions, allowing for the introduction of diverse functional groups such as amines or alcohols. This reactivity enables chemists to generate libraries of derivatives with tailored properties for specific biological targets. Furthermore, the phenyl ring can participate in π-stacking interactions with biological receptors, potentially improving binding affinity and selectivity.

Recent studies have highlighted the importance of optimizing molecular properties such as lipophilicity and polar surface area to enhance drug-like characteristics. The combination of a hydrophobic propyl side chain and a relatively polar triazole core in 4-(chloromethyl)-5-phenyl-1-propyl-1H-1,2,3-triazole suggests that it may exhibit an optimal balance between these properties. This makes it a promising candidate for further development into an orally bioavailable therapeutic agent.

The synthesis of 4-(chloromethyl)-5-phenyl-1-propyl-1H-1,2,3-triazole involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps typically include cyclization reactions to form the triazole ring, followed by functional group modifications to introduce the chloromethyl and phenyl substituents. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such complex molecules.

In addition to its potential as a lead compound, 4-(chloromethyl)-5-phenyl-1-propyl-1H-1,2,3-triazole may serve as an important intermediate in the synthesis of more sophisticated pharmaceuticals. Its structural motif is reminiscent of several known bioactive molecules, suggesting that derivatives thereof could exhibit similar or improved biological activity. Computational modeling techniques are increasingly being employed to predict the binding modes of this compound with potential target proteins, providing valuable insights into its mechanism of action.

The pharmacological profile of 4-(chloromethyl)-5-phenyl-1-propyl-1H-1,2,3-triazole is still under investigation, but preliminary data suggest that it may possess interesting biological activities. For instance, studies have indicated that certain triazole derivatives can modulate enzyme activity by inhibiting key metabolic pathways involved in disease progression. The presence of both electrophilic and hydrophobic regions in this molecule could allow it to interact with multiple binding sites on biological targets simultaneously.

The development of novel therapeutic agents requires not only innovative chemical design but also rigorous testing to assess safety and efficacy. Preclinical studies are essential to evaluate the pharmacokinetic behavior, toxicity profiles, and potential therapeutic benefits of compounds like 4-(chloromethyl)-5-phenyl-1-propyl-1H-1,2,3-triazole before they can be considered for clinical trials. These studies provide critical data to guide further optimization efforts and ensure that promising candidates progress through the drug development pipeline.

As research continues to uncover new applications for heterocyclic compounds like triazoles,the significance of versatile scaffolds such as 4-(chloromethyl)-5-phenyl-1-propyl-H}-I ,23-tria z ole (CAS No. 21668 19 -08 -3) will undoubtedly grow . Its unique structural features offer opportunities for designing molecules with enhanced biological activity , improved pharmacokinetic properties , and reduced side effects . By leveraging advances in synthetic chemistry , computational biology ,and high-throughput screening technologies ,scientists are well-positioned to explore its full potential as a pharmaceutical intermediate or lead compound . p >

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